molecular formula C23H19N3O2 B567748 3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione CAS No. 1239986-50-5

3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione

Cat. No. B567748
M. Wt: 369.424
InChI Key: UCEQXRCJXIVODC-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 1239986-50-5, is a solid substance . It has a molecular weight of 369.42 . The IUPAC name for this compound is 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-2,5-pyrrolidinedione .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide gave the corresponding hydrazinocarbothioamides . The reaction of the latter with DMAD led to the target methyl 2- (4-oxo-2- (2- (2-oxo-5,6-dihydro- 4H -pyrrolo [3,2,1- ij ]quinolin-1 ( 2H )-ylidene)hydrazineyl)thiazol-5 ( 4H )-ylidene)acetates in high yields .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H19N3O2/c27-22-19(16-11-24-18-9-2-1-7-14(16)18)20(23(28)25-22)17-12-26-10-4-6-13-5-3-8-15(17)21(13)26/h1-3,5,7-9,11-12,19-20,24H,4,6,10H2,(H,25,27,28) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 369.42 . The compound should be stored in a refrigerator .

Scientific Research Applications

  • Synthesis and reactions of derivatives: The synthesis and reactions of related pyrrolo[3,2,1-ij]quinolin-1-yl and indol-3-yl-pyrrolidine diones have been explored. These compounds have been synthesized using different methods, leading to the formation of various derivatives with potential biological activities (Kappe, Roschger, Schuiki, & Stadlbauer, 2003).

  • Anticonvulsant activity: Some derivatives of pyrrolidine-2,4-dione (tetramic acid), which include pyrrolo[3,4-b]indole and pyrrolo[3,4-b]quinoline derivatives, have shown anticonvulsant activity. This highlights their potential in developing new treatments for seizure-related disorders (Sorokina, Alekseeva, Parshin, & Granik, 2007).

  • Anticoagulant activity: Derivatives of pyrrolo[3,2,1-ij]quinolin-2-ones have been evaluated for their inhibitory activity against blood coagulation factors Xa and XIa, indicating potential applications in treating blood clotting disorders (Novichikhina et al., 2020).

  • Synthesis of novel compounds: Novel spiro[4H-pyran-3,3′-oxindoles] have been synthesized using 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. These compounds could have various applications in medicinal chemistry and drug development (Zafari et al., 2020).

  • Antifungal activity: Certain derivatives of pyrrolo[3,2-g]quinoline-4,9-diones and benzo[f]indoles, which are structurally related, have exhibited significant in vitro antifungal activity. This suggests their potential as antifungal agents (Ryu, Lee, Jeong, & Nho, 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, H335 . Precautionary statements include P261 .

properties

IUPAC Name

3-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c27-22-19(16-11-24-18-9-2-1-7-14(16)18)20(23(28)25-22)17-12-26-10-4-6-13-5-3-8-15(17)21(13)26/h1-3,5,7-9,11-12,19-20,24H,4,6,10H2,(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEQXRCJXIVODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=CN3C1)C4C(C(=O)NC4=O)C5=CNC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione

Synthesis routes and methods

Procedure details

The cis and trans isomers of 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4(1H-indol-3-yl)pyrrolidine-2,5-dione may be prepared beginning with the reaction of (1H-indol-3-yl)-oxo-acetic acid methyl ester and (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-acetic acid methyl ester in the presence of a base such as LDA (lithium diisopropylamide) in a polar aprotic solvent such as THF to yield 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-3-(1H-indol-3-yl)-but-2-enedioic acid dimethyl ester. Alternatively, 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-3-(1H-indol-3-yl)-but-2-enedioic acid dimethyl ester may be prepared by reaction of (1H-indol-3-yl)-acetic acid methyl ester and (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-oxo-acetic acid methyl ester in the presence of a base (e.g., LDA) in THF. The 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-3-(1H-indol-3-yl)-but-2-enedioic acid dimethyl ester is reduced by catalytic hydrogenation over a noble metal catalyst (e.g., Pd on charcoal) to give 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-3-(1H-indol-3-yl)-succinic acid dimethyl ester, which is reacted with benzylamine (PhCH2NH2) to yield a mixture of cis and trans 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-1-phenyl-pyrrolidine-2,5-dione. The mixture of cis and trans isomers may be deprotected by catalytic hydrogenation over Pd on charcoal (Pd—C) to give rise to a mixture of cis and trans 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione. The cis and trans isomers may be separated to give all four cis and trans isomers (e.g., by chromatography as in Examples 4 and 5). The deprotected mixture of cis and trans isomers may be treated with potassium tert-butoxide in tert-butanol (as in Example 3) or a mixture of THF and tert-butanol at 50° C. to yield a mixture with a predominance of the trans isomers. Alternatively, the 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-3-(1H-indol-3-yl)-succinic acid dimethyl ester can be reacted with ammonia in methanol at elevated temperatures to yield predominantly the cis isomers of 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione, which may be isomerized to yield predominately the trans isomers of 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione with potassium tert-butoxide in tert-butanol (as in Example 3) or a mixture of THF and tert-butanol at 50° C.
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Citations

For This Compound
11
Citations
T Murai, H Takakusa, D Nakai, E Kamiyama, T Taira… - Xenobiotica, 2014 - Taylor & Francis
The biotransformation and disposition of tivantinib in humans, dogs and rats was examined after a single oral administration of [ 14 C]tivantinib. Tivantinib constituted no more than one-…
Number of citations: 11 www.tandfonline.com
N Munshi, S Jeay, Y Li, CR Chen, DS France… - Molecular cancer …, 2010 - AACR
The met proto-oncogene is functionally linked with tumorigenesis and metastatic progression. Validation of the receptor tyrosine kinase c-Met as a selective anticancer target has …
Number of citations: 369 aacrjournals.org
E Rota Caremoli, R Labianca - Expert Opinion on Investigational …, 2014 - Taylor & Francis
Introduction: Sorafenib is the only approved agent for the treatment of advanced hepatocellular carcinoma (HCC). Sorafenib is an oral multikinase inhibitor that blocks several receptors …
Number of citations: 20 www.tandfonline.com
S Previdi, G Abbadessa, F Dalò, DS France… - Molecular cancer …, 2012 - AACR
Breast cancer exhibits a propensity to metastasize to bone, resulting in debilitating skeletal complications associated with significant morbidity and poor prognosis. The cross-talk …
Number of citations: 62 aacrjournals.org
AA Adjei, B Schwartz, E Garmey - The oncologist, 2011 - academic.oup.com
Expression of the receptor tyrosine kinase c‐MET (MET, mesenchymal‐epithelial transition factor) in many cancers, and its participation in multiple signal transduction pathways …
Number of citations: 83 academic.oup.com
C Porta, P Giglione, A Ferrari, F Reversi… - Expert review of …, 2015 - Taylor & Francis
Here we review the development of tivantinib, a selective oral inhibitor of c-MET. The initially identified dose and schedule for clinical use was 360 mg twice daily. Biological …
Number of citations: 18 www.tandfonline.com
J Best, C Schotten, G Lohmann, G Gerken… - Expert Opinion on …, 2017 - Taylor & Francis
Introduction: Hepatocellular carcinoma (HCC) is one of the leading causes of cancer-related death worldwide with a poor prognosis due to late diagnosis in the majority of cases. …
Number of citations: 29 www.tandfonline.com
L Rimassa, N Personeni, A Santoro - Expert Opinion on Orphan …, 2015 - Taylor & Francis
Introduction: Hepatocellular carcinoma (HCC) is an aggressive primary tumor of the liver. It mostly occurs in patients with chronic liver disease. No effective systemic treatment is …
Number of citations: 3 www.tandfonline.com
S Previdi, F Scolari, R Chilà, F Ricci, G Abbadessa… - PloS one, 2013 - journals.plos.org
Bone is the most common metastatic site for breast cancer. There is a significant need to understand the molecular mechanisms controlling the engraftment and growth of tumor cells in …
Number of citations: 18 journals.plos.org
PEVP PLUS
Number of citations: 0

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